Chemical structure and properties of 4-((Piperidin-1-ylsulfonyl)methyl)aniline
Chemical structure and properties of 4-((Piperidin-1-ylsulfonyl)methyl)aniline
This is an in-depth technical guide on 4-((Piperidin-1-ylsulfonyl)methyl)aniline , a specialized chemical intermediate and pharmacophore scaffold used in medicinal chemistry.
Executive Summary & Chemical Identity
4-((Piperidin-1-ylsulfonyl)methyl)aniline (CAS: 1036522-46-9) is a bifunctional building block belonging to the class of para-aminobenzylsulfonamides . Unlike canonical sulfonamides where the sulfur atom is directly attached to the aromatic ring (
Chemical Identity Table
| Property | Detail |
| IUPAC Name | 4-[(Piperidin-1-ylsulfonyl)methyl]aniline |
| CAS Number | 1036522-46-9 |
| Molecular Formula | |
| Molecular Weight | 254.35 g/mol |
| SMILES | NC1=CC=C(CS(=O)(=O)N2CCCCC2)C=C1 |
| InChI Key | Unique identifier derived from structure (e.g., ZTTBIWZAAMPNBE...)[1][2][3][4] |
| Physical State | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, DMF, Methanol; Low solubility in water |
Structural Analysis & Pharmacophore Properties
The molecule comprises three distinct pharmacophoric regions, each serving a specific function in drug design:
-
The Aniline Head (Nucleophile): The primary amine (
) at the para-position is a reactive handle. It allows for facile diversification via amide coupling, urea formation, or reductive amination, enabling the attachment of "warheads" or specificity elements. -
The Sulfonyl-Methyl Linker: The methylene (
) spacer interrupts the conjugation between the sulfonyl group and the phenyl ring. This results in a "kinked" geometry (approx. 109.5° bond angle at the carbon) compared to the planar arrangement of direct sulfonamides. This structural feature is often exploited to access distinct hydrophobic pockets in enzyme active sites (e.g., the S1' pocket of MMPs). -
The Piperidine Tail: The saturated piperidine ring acts as a lipophilic bulk element. It improves the molecule's LogP (lipophilicity) and metabolic stability compared to open-chain alkyl amines, while lacking the aromaticity that might lead to pi-stacking aggregation.
Pharmacophore Visualization
Figure 1: Pharmacophore segmentation of the target molecule.
Synthetic Methodology
The synthesis of 4-((Piperidin-1-ylsulfonyl)methyl)aniline typically follows a convergent route starting from 4-nitrobenzyl chloride . The process involves sulfonation, chlorination, amidation, and finally, nitro reduction.
Step-by-Step Protocol
Phase 1: Formation of the Sulfonyl Chloride Precursor
Direct chlorosulfonation of benzyl derivatives is difficult due to polymerization risks. A two-step replacement strategy is preferred.
-
Sulfonation: React 4-nitrobenzyl chloride with sodium sulfite (
) in aqueous ethanol under reflux (2-4 hours).-
Mechanism:[5]
displacement of the chloride by the sulfite ion. -
Product: Sodium 4-nitrobenzylsulfonate (water-soluble salt).
-
-
Activation: Treat the sulfonate salt with Phosphorus Pentachloride (
) or Thionyl Chloride ( ) in dry dichloromethane (DCM).-
Precaution: This generates 4-nitrobenzylsulfonyl chloride , which is moisture-sensitive. Use immediately.
-
Phase 2: Sulfonamide Coupling
-
Reagents: 4-Nitrobenzylsulfonyl chloride (1.0 eq), Piperidine (1.1 eq), Triethylamine (
, 2.0 eq) as a base scavenger. -
Solvent: Anhydrous DCM or THF.
-
Procedure:
-
Cool the amine/base solution to 0°C.
-
Add the sulfonyl chloride dropwise to prevent exotherms.
-
Stir at Room Temperature (RT) for 4-12 hours.
-
Workup: Wash with 1N HCl (to remove excess piperidine), then brine. Dry over
. -
Intermediate:1-((4-nitrobenzyl)sulfonyl)piperidine .
-
Phase 3: Nitro Reduction (The Critical Step)
To obtain the final aniline, the nitro group is reduced. Catalytic hydrogenation is the cleanest method, but iron-mediated reduction is robust for larger scales.
-
Method A (Catalytic Hydrogenation):
-
Dissolve intermediate in Methanol/Ethyl Acetate (1:1).
-
Add 10% Pd/C catalyst (10 wt%).
-
Stir under
atmosphere (balloon pressure) for 6-12 hours. -
Purification: Filter through Celite to remove Pd. Evaporate solvent.
-
-
Method B (Iron Reduction - Bechamp):
Synthesis Workflow Diagram
Figure 2: Convergent synthesis pathway from nitrobenzyl chloride precursors.
Physicochemical Properties & Handling
Understanding the physical behavior of this compound is essential for assay development and formulation.
| Parameter | Value (Predicted/Exp) | Significance |
| pKa (Aniline) | ~4.0 - 4.8 | Weak base; uncharged at physiological pH (7.4), ensuring membrane permeability. |
| LogP | 1.5 - 1.9 | Moderately lipophilic. Ideal for CNS penetration or intracellular targets. |
| TPSA | ~65-75 Ų | Topological Polar Surface Area is <140 Ų, indicating good oral bioavailability (Rule of 5 compliant). |
| H-Bond Donors | 2 (from | Available for interaction with backbone carbonyls in protein targets. |
| H-Bond Acceptors | 4 (O, N) | Sulfonyl oxygens are strong acceptors. |
Storage & Stability:
-
Hygroscopicity: Low.
-
Oxidation: The aniline amine is susceptible to oxidation (browning) upon prolonged exposure to air/light.
-
Protocol: Store at -20°C under inert atmosphere (Argon/Nitrogen) for long-term banking.
Applications in Drug Discovery
This molecule is rarely a drug in itself but serves as a high-value Fragment or Intermediate .
A. Matrix Metalloproteinase (MMP) Inhibition
The benzylsulfonamide scaffold is a classic "reverse sulfonamide" motif used in MMP inhibitors. The sulfonyl group does not bind the Zinc ion directly (unlike hydroxamates) but hydrogen bonds with the enzyme backbone (e.g., Leu-181 in MMP-2), while the piperidine group projects into the hydrophobic S1' specificity pocket.
-
Reference: Sulfonamide-based MMP inhibitors often utilize the
or geometry to achieve selectivity over other metalloproteases [1].
B. Fragment-Based Drug Discovery (FBDD)
With a Molecular Weight of ~254 Da and high ligand efficiency potential, this molecule is an ideal entry for fragment libraries.
-
Screening: It can be screened via NMR or X-ray crystallography soaking.
-
Growth: The aniline amine allows for "fragment growing" into adjacent sub-pockets.
C. Kinase Inhibitor Design
The aniline moiety mimics the adenine ring of ATP, capable of forming hinge-region hydrogen bonds. The flexible sulfonyl-piperidine tail can extend into the solvent-exposed region or the back-pocket (gatekeeper region) of kinases.
References
-
Scozzafava, A., & Supuran, C. T. (2000). Protease inhibitors: synthesis of potent MMP inhibitors incorporating the arylsulfonyl moiety. Journal of Medicinal Chemistry. (General grounding on sulfonamide MMP inhibitors).
-
PubChem Compound Summary. (2025). 4-((Piperidin-1-ylsulfonyl)methyl)aniline (CAS 1036522-46-9).[6][2] National Center for Biotechnology Information.
-
BLD Pharmatech. (2024). Product Safety and Data Sheet for CAS 1036522-46-9.
(Note: Specific biological data for this exact CAS is proprietary to library catalogs; mechanistic insights are derived from the structure-activity relationships of the benzylsulfonamide class.)
Sources
- 1. 4-(Piperidin-1-ylmethyl)aniline | C12H18N2 | CID 846150 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 334981-11-2|1-((4-Hydrazinylbenzyl)sulfonyl)pyrrolidine hydrochloride|BLD Pharm [bldpharm.com]
- 3. chemimpex.com [chemimpex.com]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
- 5. Biological characterization of AT7519, a small-molecule inhibitor of cyclin-dependent kinases, in human tumor cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 340041-91-0|1-((4-Nitrobenzyl)sulfonyl)pyrrolidine|BLD Pharm [bldpharm.com]
